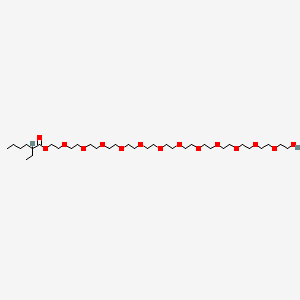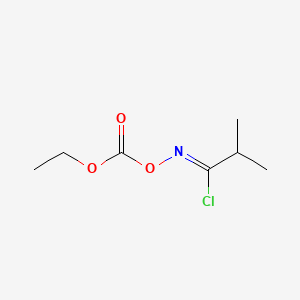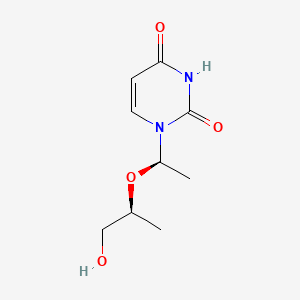
Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester is a complex organic compound with the molecular formula C34H68O15 . This compound is known for its unique structure, which includes multiple hydroxy and ether groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester typically involves esterification reactions. One common method is the reaction of 2-ethylhexanoic acid with a polyhydroxy compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols .
Scientific Research Applications
Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and ether groups in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 2-ethyl-, 32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl ester
- Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester
Uniqueness
Hexanoic acid, 2-ethyl-, 38-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacont-1-yl ester is unique due to its specific arrangement of hydroxy and ether groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
97862-54-9 |
|---|---|
Molecular Formula |
C34H68O15 |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C34H68O15/c1-3-5-6-33(4-2)34(36)49-32-31-48-30-29-47-28-27-46-26-25-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-35/h33,35H,3-32H2,1-2H3 |
InChI Key |
MQKARDMXRPKLSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















